Benzo[g]pteridine

X-ray crystallography Tautomerism Solid-state chemistry

Benzo[g]pteridine (CAS 261-65-4), also designated 1,3,9,10-tetraazaanthracene, constitutes a mancude organic heterotricyclic parent scaffold characterized by a fused benzene–pteridine ring system (C₁₀H₆N₄, molecular weight 182.18 g/mol). This heteroaromatic nucleus underpins the alloxazine and isoalloxazine tautomeric families, which encompass the vitamin B2 core and a broad class of synthetically tunable dyes, fluorophores, and redox-active agents.

Molecular Formula C10H6N4
Molecular Weight 182.18 g/mol
CAS No. 261-65-4
Cat. No. B1247554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[g]pteridine
CAS261-65-4
Molecular FormulaC10H6N4
Molecular Weight182.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C3C=NC=NC3=N2
InChIInChI=1S/C10H6N4/c1-2-4-8-7(3-1)13-9-5-11-6-12-10(9)14-8/h1-6H
InChIKeyBTZVACANDIHKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[g]pteridine (CAS 261-65-4): Core Scaffold for Alloxazine/Isoalloxazine-Derived Fluorophores and Bioactive Molecules


Benzo[g]pteridine (CAS 261-65-4), also designated 1,3,9,10-tetraazaanthracene, constitutes a mancude organic heterotricyclic parent scaffold characterized by a fused benzene–pteridine ring system (C₁₀H₆N₄, molecular weight 182.18 g/mol) . This heteroaromatic nucleus underpins the alloxazine and isoalloxazine tautomeric families, which encompass the vitamin B2 core and a broad class of synthetically tunable dyes, fluorophores, and redox-active agents [1].

Why Generic Substitution of Benzo[g]pteridine Scaffolds Fails in Optical and Biological Applications


The benzo[g]pteridine framework cannot be generically interchanged because its substitution pattern dictates fundamental tautomeric equilibrium, which directly governs fluorescence quantum yield, redox potential, and biological target engagement [1]. Unsubstituted alloxazine exhibits negligible fluorescence (Φₓ ≈ 0.01) in aqueous solution, whereas its 7,8-dimethyl derivative (lumichrome) or N(10)-alkylated isoalloxazine tautomers display orders-of-magnitude higher emission efficiency and distinct enzyme inhibition profiles [2][3]. These substitution-sensitive photophysical and biochemical properties render generic substitution invalid for applications requiring reproducible spectroscopic or biological performance.

Benzo[g]pteridine (CAS 261-65-4): Quantitative Comparative Evidence for Informed Scientific Procurement


Solid-State Tautomeric Identity: Alloxazine vs. Isoalloxazine Crystallographic Confirmation

Low-temperature single-crystal X-ray diffraction of 1H-benzo[g]pteridine-2,4-dione confirms that the solid-state tautomer is exclusively alloxazine (1H-benzo[g]pteridine-2,4-dione) rather than isoalloxazine (10H-benzo[g]pteridine-2,4-dione) [1]. This finding corrects prior powder diffraction assignments and establishes the definitive tautomeric form for solid-phase applications. The molecules assemble via alternating centrosymmetric R₂²(8) hydrogen-bonded rings involving pairwise N–H⋯O and N–H⋯N interactions [1].

X-ray crystallography Tautomerism Solid-state chemistry Polymorph screening

Fluorescence Quantum Yield Differentiation: Alloxazine vs. Isoalloxazine in Solution

In aqueous solution at pH 4, alloxazine exhibits a fluorescence quantum yield approximately one order of magnitude lower than that of isoalloxazine tautomers [1]. Comparative photophysical measurements in nonpolar (1,2-dichloroethane), polar aprotic (acetonitrile), and polar protic (ethanol) solvents demonstrate that isoalloxazines consistently exhibit longer fluorescence lifetimes and larger quantum yields than alloxazines, attributable exclusively to significantly slower rates of radiationless relaxation in the excited isoalloxazines [2][3].

Fluorescence spectroscopy Photophysics Quantum yield Chromophore design

Photo-Induced Tautomerization Selectivity: Alloxazine vs. Lumichrome (7,8-Dimethylalloxazine)

At pH 4, only the pure alloxazine form exists; at pH 10, approximately 9% of alloxazine converts to its isoalloxazine tautomeric form [1]. Photo-induced (excited-state) tautomerization of alloxazine to isoalloxazine is observed in aqueous solution, whereas this process does not occur for lumichrome (7,8-dimethylalloxazine) under identical conditions [1]. This distinction arises from the differing energetic ordering of n-HOMO relative to π-HOMO between the two scaffolds [1].

Excited-state dynamics Photo-tautomerization Photochemistry Time-resolved spectroscopy

Biological Activity Differentiation: 4-Amino-2-aryl-6,9-dichlorobenzo[g]pteridines vs. Unsubstituted Scaffold

Reactions between 5,8-dichloro-2,3-dicyanoquinoxaline and benzamidines yielded 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines in high to quantitative yields [1]. These 6,9-dichloro-substituted derivatives were evaluated as inhibitors of TNF-α and IL-6, demonstrating that the chloro and amino-aryl substitution pattern is essential for biological activity, whereas the unsubstituted benzo[g]pteridine core lacks this inhibitory profile [1].

Anti-inflammatory Cytokine inhibition Drug discovery SAR studies

Patented Derivative Applications: 10H-Benzo[g]pteridine-2,4-dione Derivatives as Antimicrobial and Antiparasitic Agents

US Patent 9,745,302 B2 and EP 2723342 B1 disclose 10H-benzo[g]pteridine-2,4-dione derivatives, methods for their production, and their use as biocides, pest repellents, and pharmaceutical compositions [1][2]. These patents explicitly claim the 10H-benzo[g]pteridine-2,4-dione scaffold as the active structural core, distinguishing it from other pteridine or alloxazine analogs that lack the specific substitution pattern and N(10)-alkylation required for claimed biological activity.

Antimicrobial Antiparasitic Patent-protected chemistry Pharmaceutical development

Extended Aromaticity Tuning via Benzo-Annelation: DFT-Calculated HOMO-LUMO Gap Modulation

Density functional theory (DFT) calculations on benzo[g]pteridine and its aromatic-extended derivatives reveal that consecutive addition of aromatic rings (benzo-annelation) systematically modulates HOMO and LUMO energies and the HOMO-LUMO gap [1]. This computational evidence demonstrates that the parent benzo[g]pteridine scaffold provides a quantifiable baseline for predicting optical absorption and emission properties of extended π-conjugated derivatives, enabling rational design of optoelectronic materials [1].

DFT calculations Frontier molecular orbitals Optoelectronics Bandgap engineering

Benzo[g]pteridine (CAS 261-65-4): Validated Application Scenarios for Scientific and Industrial Users


Solid-State Tautomer-Selective Crystallization for Polymorph and Cocrystal Engineering

Given the exclusive solid-state existence of the alloxazine tautomer over isoalloxazine [1], benzo[g]pteridine-2,4-dione is the preferred scaffold for crystal engineering studies targeting hydrogen-bonded networks and polymorph screening. The defined R₂²(8) hydrogen-bonded chain motifs enable reproducible cocrystal formation and solid-state property tuning without tautomeric ambiguity.

Fluorescence-Based Assay Development Requiring High Quantum Yield Isoalloxazine Chromophores

For biosensor, nucleic acid probe, or optoelectronic applications demanding high fluorescence quantum yields, the isoalloxazine tautomeric form (derived via N(10)-alkylation of the benzo[g]pteridine core) provides ~10-fold higher Φₓ compared to alloxazine [2][3]. The benzo[g]pteridine scaffold thus serves as the essential synthetic precursor for generating high-brightness fluorophores with quantum yields approaching 0.7 for specific N10-substituted derivatives [3].

Photo-Switchable Tautomeric Probe for Excited-State Proton Transfer Studies

Alloxazine (1H-benzo[g]pteridine-2,4-dione) exhibits photo-induced tautomerization to isoalloxazine in aqueous solution, a property absent in its 7,8-dimethyl analog (lumichrome) [4]. This unique photochemical behavior makes alloxazine the compound of choice for time-resolved spectroscopic investigations of excited-state proton transfer mechanisms, whereas lumichrome serves as a non-tautomerizing control.

Synthetic Precursor for 6,9-Dichloro-Substituted Cytokine Inhibitors and Patented Antimicrobial Derivatives

The benzo[g]pteridine core is the essential starting material for synthesizing 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines, which demonstrate TNF-α and IL-6 inhibitory activity [5], as well as 10H-benzo[g]pteridine-2,4-dione derivatives claimed in US and EP patents for antimicrobial and antiparasitic applications [6][7]. Alternative heterocyclic cores cannot access these specific SAR-validated and patent-protected chemical series.

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